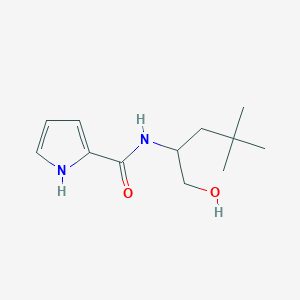![molecular formula C18H21NO3 B6641626 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide, also known as KPT-9274, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound is a member of the naphthalene carboxamide family, which has been extensively studied for its anti-tumor properties.
Wirkmechanismus
The mechanism of action of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of various genes involved in these processes. In addition, this compound has been shown to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α, in cancer cells, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide is its specificity towards NAMPT, which makes it a promising candidate for cancer therapy. In addition, this compound has shown synergistic effects with other anti-cancer drugs, which may enhance its efficacy. However, one of the limitations of this compound is its poor solubility, which may affect its bioavailability in vivo. Moreover, further studies are required to determine the optimal dosage and administration schedule for this compound.
Zukünftige Richtungen
There are several future directions for the research on 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide. One of the areas of interest is the development of more potent analogs of this compound with improved solubility and bioavailability. Another direction is the identification of biomarkers that can predict the response of cancer cells to this compound. Moreover, the combination of this compound with other anti-cancer drugs may provide a more effective treatment option for cancer patients. Finally, the evaluation of the safety and efficacy of this compound in clinical trials is necessary to determine its potential as a cancer therapy.
Synthesemethoden
The synthesis of 3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide involves the reaction of 3-hydroxy-2-naphthoic acid with 4-(hydroxymethyl)cyclohexanone in the presence of a base and a catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. This synthesis method has been reported in several publications and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide has been extensively studied for its anti-tumor properties in preclinical models. It has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs, such as paclitaxel and gemcitabine. This compound has also been tested in animal models and has shown significant anti-tumor activity without causing any toxicity.
Eigenschaften
IUPAC Name |
3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-11-12-5-7-15(8-6-12)19-18(22)16-9-13-3-1-2-4-14(13)10-17(16)21/h1-4,9-10,12,15,20-21H,5-8,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKAKLOTVIULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

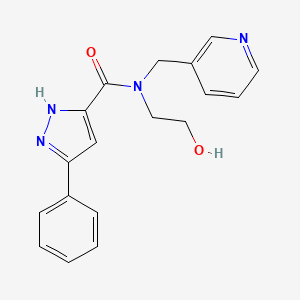
![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6641562.png)
![N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
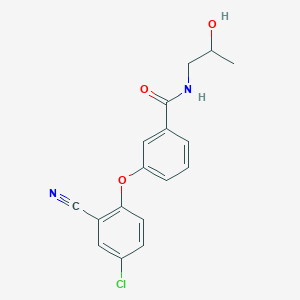
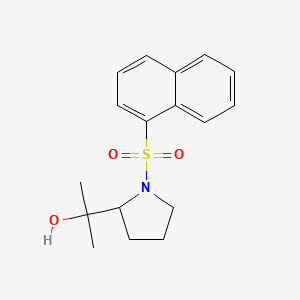
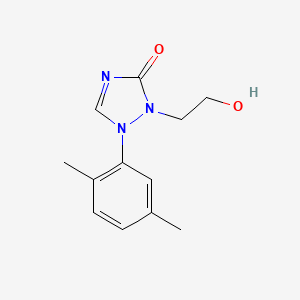
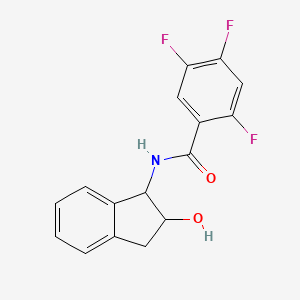
![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methylbenzamide](/img/structure/B6641620.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)
